3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H8F3N3O2 and its molecular weight is 307.232. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the potential of 1,2,4-oxadiazole derivatives, closely related to the compound of interest, as apoptosis inducers and potential anticancer agents. The discovery and structure-activity relationship of such compounds have shown promising activity against breast and colorectal cancer cell lines, with identified compounds inducing apoptosis and arresting cancer cells in specific phases of the cell cycle. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting their specificity and potential therapeutic value in cancer treatment (Han-Zhong Zhang et al., 2005).
Luminescence and Photophysical Properties
The synthesis of novel dinuclear Eu^3+ complexes with 1,2,4-oxadiazole derivatives has been explored to study the influence of such compounds on photoluminescent properties. These studies reveal that modifications in the oxadiazole ring lead to changes in emission properties, suggesting applications in materials science, especially in the development of new luminescent materials with potential use in optical devices and sensors (Si Zhen-jun, 2011).
Electron-Transporting and Exciton-Blocking Materials
Oxadiazole derivatives have been synthesized and studied for their electron-transporting and exciton-blocking capabilities in organic light-emitting diodes (OLEDs). These materials have shown to significantly reduce driving voltages and enhance efficiency in OLED devices, indicating their importance in improving the performance of electronic displays and lighting technologies (Cheng-Hung Shih et al., 2015).
Polymorphism and Structural Analysis
The study of polymorphism in closely related 1,2,4-oxadiazole derivatives has provided insights into the potential anticancer activity of these compounds. Understanding the polymorphic structures and intermolecular interactions enhances our knowledge of the molecular basis of their activity and can guide the design of more effective cancer therapies (S. Shishkina et al., 2019).
Properties
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-4-1-3-8(7-9)11-19-13(22-20-11)10-5-2-6-18-12(10)21/h1-7H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHBPBBDGSDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.